![molecular formula C13H16O B2687090 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one CAS No. 2168875-37-2](/img/structure/B2687090.png)
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one, also known as DTBTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally related to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one have been synthesized for structural and spectral studies, contributing to the development of new organic materials and drugs. For instance, novel thiazolidinones and thiazoles derivatives were synthesized from related compounds, providing insights into their chemical properties and potential applications in medicinal chemistry (Peesapati & Bathini, 2009).
Research on piperazine linked β-amino alcohols bearing benzosuberone scaffolds highlighted their potential as anti-proliferative agents against various cancer cell lines. This demonstrates the utility of related compounds in designing novel anticancer drugs (Vanguru et al., 2017).
Materials Science and Photochromic Applications
- The compound and its analogs have been explored for applications in materials science, including the synthesis of photochromic materials. An example is the synthesis of a cyclopentadiene-fused compound, which acts as a photochromic switch, showcasing the potential of these compounds in developing new materials with tunable optical properties (Mitchell et al., 2004).
Catalysis and Synthetic Methodology
- The structural motifs related to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one have been utilized in the development of catalytic processes. This includes the synthesis of novel dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulene derivatives, showcasing their utility in organic synthesis and potential in catalysis (Mehranpour, Hashemnia, & Bashiri, 2013).
properties
IUPAC Name |
9,9-dimethyl-7,8-dihydro-5H-benzo[7]annulen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCVIPMRVHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


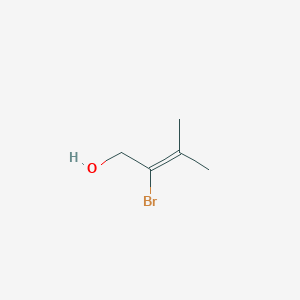
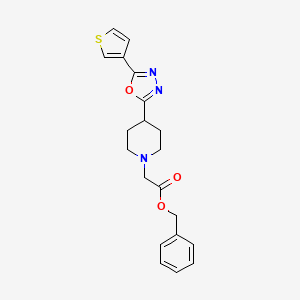
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687012.png)
![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)
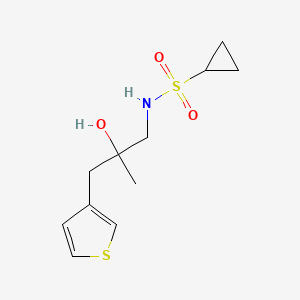



![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
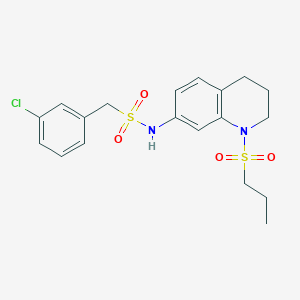
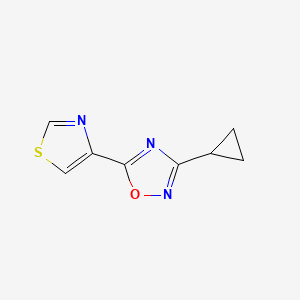

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)